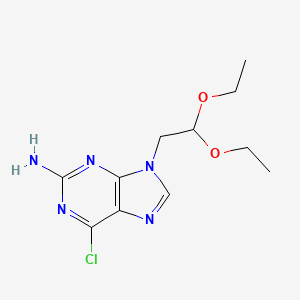
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C11H15ClN4O2 and a molecular weight of 270.72 g/mol . It belongs to the purine class of compounds, which are known for their significant roles in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with 2,2-diethoxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The diethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and function, leading to its potential antiviral and anticancer effects .
Comparison with Similar Compounds
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine can be compared with other purine derivatives, such as:
6-chloropurine: A simpler compound with similar reactivity but lacking the diethoxyethyl group.
9-(2-hydroxyethyl)-6-chloropurine: Similar structure but with a hydroxyethyl group instead of a diethoxyethyl group.
9-(2,2-dimethoxyethyl)-6-chloropurine: Similar structure but with a dimethoxyethyl group instead of a diethoxyethyl group.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN5O2 |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-chloro-9-(2,2-diethoxyethyl)purin-2-amine |
InChI |
InChI=1S/C11H16ClN5O2/c1-3-18-7(19-4-2)5-17-6-14-8-9(12)15-11(13)16-10(8)17/h6-7H,3-5H2,1-2H3,(H2,13,15,16) |
InChI Key |
TUAPBEVXFNHDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C1N=C(N=C2Cl)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















